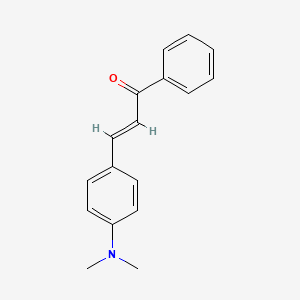

4-(Dimethylamino)chalcone

Description

The exact mass of the compound 4-(Dimethylamino)chalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636916. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Dimethylamino)chalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dimethylamino)chalcone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKPRWFMRVBCOB-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030-27-9 | |

| Record name | Dimethylaminochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001030279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Dimethylaminochalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQL6UU7VC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Synthesis, Characterization, and Functional Utility of 4-(Dimethylamino)chalcone

Executive Summary

4-(Dimethylamino)chalcone (DMAC) represents a quintessential "Donor-

Structural Analysis & Mechanistic Grounding

The utility of DMAC stems from its electronic push-pull mechanism.[1] The dimethylamino group (

Key Structural Feature: The molecule predominantly adopts the trans (

Reaction Mechanism: Claisen-Schmidt Condensation

The synthesis relies on the base-catalyzed Claisen-Schmidt condensation.[1] Unlike simple aldol additions, this reaction is thermodynamically driven toward the dehydrated enone product due to the formation of an extended conjugated system.

DOT Diagram 1: Mechanistic Pathway

Caption: Step-wise mechanistic flow from enolate generation to the thermodynamically stable conjugated enone.[1]

Experimental Protocol: Synthesis of 4-(Dimethylamino)chalcone

Objective: Isolate high-purity (E)-4-(dimethylamino)chalcone via base-catalyzed condensation.

Reagents & Materials[1][2][3][4][5][6]

-

Acetophenone (1.0 eq): 1.20 g (10 mmol)[1]

-

4-(Dimethylamino)benzaldehyde (1.0 eq): 1.49 g (10 mmol)[1]

-

Sodium Hydroxide (NaOH): 10% aqueous solution (5 mL)[1]

-

Ethanol (95%): 15 mL (Reaction solvent) + extra for recrystallization

-

Ice water: 100 mL

Step-by-Step Methodology

-

Solubilization: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.49 g of 4-(dimethylamino)benzaldehyde and 1.20 g of acetophenone in 15 mL of ethanol.

-

Expert Insight: Ensure the aldehyde is fully dissolved before adding the base to prevent localized polymerization or Cannizzaro side reactions.[1]

-

-

Catalysis Initiation: While stirring vigorously at room temperature, add 5 mL of 10% NaOH dropwise.

-

Visual Checkpoint: The solution will darken (yellow to orange/red) almost immediately, indicating the formation of the chalcone chromophore.

-

-

Reaction Propagation: Stir the mixture at room temperature for 4–6 hours.

-

Quenching & Isolation: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. This removes the water-soluble catalyst and unreacted aldehyde/ketone.[1]

-

Filtration: Collect the crude solid via vacuum filtration (Buchner funnel). Wash the filter cake with 3 x 20 mL of cold water until the filtrate is neutral pH.[1]

-

Purification: Recrystallize the crude solid from hot ethanol.

-

Protocol: Dissolve the solid in minimal boiling ethanol. Allow it to cool slowly to room temperature, then to

. Collect the bright yellow/orange crystals.

-

DOT Diagram 2: Synthesis Workflow

Caption: Operational workflow for the synthesis and purification of DMAC.

Characterization Profile

To validate the synthesis, one must confirm the chemical structure (NMR) and geometric isomerism (coupling constants).

Melting Point[1]

-

Observed: 113–114 °C[2]

-

Literature Value: 113–115 °C [1]

-

Significance: A sharp melting point range (< 2°C) indicates high purity and successful removal of starting materials.[1]

Spectroscopic Data (1H NMR)

The definitive proof of the trans geometry lies in the coupling constant (

Table 1: 1H NMR Data (400 MHz, CDCl

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |

| Vinylic | 7.78 | Doublet | 1H | 15.5 Hz | |

| Vinylic | 7.35 | Doublet | 1H | 15.5 Hz | |

| Aromatic | 8.00 | Multiplet | 2H | - | Acetophenone (Ortho) |

| Aromatic | 7.55 | Multiplet | 2H | - | Aldehyde (Ortho to alkene) |

| Aromatic | 7.45 - 7.52 | Multiplet | 3H | - | Acetophenone (Meta/Para) |

| Aromatic | 6.70 | Doublet | 2H | 8.8 Hz | Aldehyde (Ortho to N) |

| Aliphatic | 3.05 | Singlet | 6H | - |

Interpretation: The coupling constant of

Solvatochromism (UV-Vis)

DMAC exhibits positive solvatochromism.[1] As solvent polarity increases, the absorption maximum (

Table 2: Solvatochromic Shifts

| Solvent | Polarity (Relative) | Visual Color | |

| Cyclohexane | Non-polar | ~390 | Pale Yellow |

| Chloroform | Moderate | ~415 | Yellow |

| DMSO | Polar Aprotic | ~440 | Orange |

Functional Utility & Applications

Non-Linear Optics (NLO)

DMAC is a Second Harmonic Generation (SHG) active material.[1] The large dipole moment difference between the ground and excited states (

Fluorescent Probes

Due to its sensitivity to the microenvironment (solvatochromism), DMAC derivatives are used as fluorescent probes to map polarity changes in biological membranes or to detect amyloid fibrils (protein aggregates) where water is excluded from the binding pocket [4].

References

-

Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Claisen-Schmidt melting points).

-

RSC Advances , "Effect of solvent polarity on the photophysical properties of chalcone derivatives".[1] Available at: [Link]

-

Chemical Communications , "Tailoring the positive and negative solvatochromism for chalcone analogues".[1] Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-(Dimethylamino)chalcone

This guide provides an in-depth technical analysis of the spectroscopic data for 4-(Dimethylamino)chalcone, a prominent member of the chalcone family known for its interesting photophysical properties and potential applications in medicinal chemistry and materials science. As a molecule featuring a robust electron-donating group (dimethylamino) and an electron-withdrawing group (carbonyl) connected by a conjugated π-system, its spectroscopic characterization reveals a classic example of intramolecular charge transfer (ICT). This document is intended for researchers and professionals in drug development and chemical sciences who require a practical and theoretical understanding of how to obtain and interpret key spectral data.

Molecular Structure and Spectroscopic Overview

4-(Dimethylamino)chalcone, systematically named (2E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one, possesses a core structure that is fundamental to its spectroscopic properties. The molecule consists of two aromatic rings bridged by an α,β-unsaturated carbonyl system. The trans configuration of the alkene bridge is the thermodynamically stable isomer and is crucial for maintaining the planarity required for extensive π-conjugation.

A comprehensive spectroscopic analysis—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—is essential for unambiguous structure confirmation and for understanding the electronic properties of the molecule.

Caption: Molecular structure of 4-(Dimethylamino)chalcone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-(Dimethylamino)chalcone, both ¹H and ¹³C NMR are required for complete structural assignment.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. The spectrum of 4-(Dimethylamino)chalcone is typically recorded in a deuterated solvent like deuterochloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 4-(Dimethylamino)chalcone in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.00 | d | ~7.5 | 2H, H-2', H-6' (ortho to C=O) |

| ~7.79 | d | 15.5 | 1H, H-β (vinyl) |

| ~7.55-7.45 | m | - | 3H, H-3', H-4', H-5' |

| ~7.47 | d | 15.5 | 1H, H-α (vinyl) |

| ~6.67 | d | ~9.0 | 2H, H-3, H-5 (ortho to NMe₂) |

| ~3.01 | s | - | 6H, -N(CH₃)₂ |

Note: Data compiled from ChemicalBook.[1] The exact chemical shifts can vary slightly based on solvent and concentration.

Interpretation and Experimental Causality:

-

Aromatic Protons: The protons on the unsubstituted phenyl ring (Ring A) appear in the range of 7.45-8.00 ppm. The two protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') are deshielded and appear furthest downfield (~8.00 ppm).[2] The protons on the dimethylamino-substituted ring (Ring B) are more shielded due to the strong electron-donating effect of the NMe₂ group. Consequently, the protons ortho to this group (H-3, H-5) appear significantly upfield at ~6.67 ppm.

-

Vinyl Protons: The two protons on the α,β-unsaturated bridge are crucial for confirming the stereochemistry. They appear as two distinct doublets at ~7.79 ppm (H-β) and ~7.47 ppm (H-α). The large coupling constant (J = 15.5 Hz) is characteristic of a trans (or E) configuration, where the protons are anti-periplanar.[1][3] This large splitting is a definitive piece of evidence for the geometry of the double bond. H-β is further downfield than H-α due to its proximity to the deshielding benzoyl group and conjugation effects.

-

Dimethylamino Protons: The six equivalent protons of the two methyl groups on the nitrogen atom appear as a sharp singlet at ~3.01 ppm. The singlet multiplicity confirms the free rotation around the C-N bonds and the absence of adjacent protons.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 4-(Dimethylamino)chalcone in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~190.5 | C=O (Carbonyl) |

| ~152.0 | C-4 (ipso to NMe₂) |

| ~145.1 | C-β (vinyl) |

| ~138.5 | C-1' (ipso to C=O) |

| ~132.5 | C-4' (para to C=O) |

| ~130.5 | C-2, C-6 |

| ~128.5 | C-2', C-6' |

| ~128.3 | C-3', C-5' |

| ~122.5 | C-1 (ipso to vinyl) |

| ~118.9 | C-α (vinyl) |

| ~111.8 | C-3, C-5 |

| ~40.1 | -N(CH₃)₂ |

Note: Data compiled from various spectral databases.[4][5][6] Assignments are based on established chemical shift ranges and substituent effects.[7][8]

Interpretation and Experimental Causality:

-

Carbonyl Carbon: The carbonyl carbon (C=O) is the most deshielded carbon in the spectrum, appearing at ~190.5 ppm, which is a characteristic chemical shift for α,β-unsaturated ketones.[7]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the electronic nature of the substituents. In Ring B, the C-4 carbon attached to the electron-donating NMe₂ group is significantly deshielded (~152.0 ppm), while the ortho (C-3, C-5) carbons are shielded and appear upfield (~111.8 ppm). This pattern is a classic indicator of a strong electron-releasing group on a benzene ring.

-

Vinyl Carbons: The C-β (~145.1 ppm) is significantly downfield compared to C-α (~118.9 ppm). This is due to the resonance effect, where the electron-donating NMe₂ group pushes electron density through the conjugated system, increasing the electron density at C-α and decreasing it at C-β.

-

Alkyl Carbons: The two equivalent methyl carbons of the dimethylamino group appear at ~40.1 ppm, a typical region for carbons attached to a nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Table 3: Key IR Absorption Bands for 4-(Dimethylamino)chalcone (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic & Vinylic C-H |

| ~1650 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1595 | C=C Stretch | Aromatic Ring |

| ~1520 | C=C Stretch | Alkene |

| ~1350 | C-N Stretch | Aromatic Amine |

Note: Data compiled from typical values for chalcones.[5][9][10]

Interpretation and Experimental Causality:

-

C=O Stretch: The most intense and characteristic peak in the IR spectrum is the carbonyl stretch, which appears at a relatively low wavenumber (~1650 cm⁻¹) compared to a simple ketone (~1715 cm⁻¹). This shift to lower energy is a direct result of conjugation with both the vinyl group and the aromatic ring, which delocalizes the π-electrons of the C=O bond, reduces its double bond character, and lowers the energy required to stretch it.

-

C=C Stretches: The stretching vibrations of the aromatic and vinylic C=C bonds appear in the 1600-1500 cm⁻¹ region. These absorptions confirm the presence of the conjugated π-system.

-

C-N Stretch: The stretching vibration of the aromatic C-N bond is typically observed around 1350 cm⁻¹. This peak confirms the presence of the dimethylamino group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like 4-(Dimethylamino)chalcone, it is particularly insightful.

Table 4: UV-Vis Absorption Data for 4-(Dimethylamino)chalcone

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

| Ethanol | ~410-425 | > 30,000 | π → π* (ICT) |

| Acetonitrile | ~395-410 | > 30,000 | π → π* (ICT) |

Note: Data compiled from literature discussing substituted chalcones.[11][12][13] Exact values are highly solvent-dependent.

Interpretation and Experimental Causality:

-

Intramolecular Charge Transfer (ICT): The most prominent feature of the UV-Vis spectrum is an intense, long-wavelength absorption band. This band is attributed to a π → π* electronic transition.[14][15] Due to the "push-pull" nature of the molecule—with the electron-donating NMe₂ group (the "push") and the electron-withdrawing C=O group (the "pull")—this transition has significant intramolecular charge transfer (ICT) character. Upon absorption of light, electron density shifts from the dimethylaminophenyl moiety towards the benzoyl moiety.

-

Solvatochromism: The position of the ICT band is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[16][17] In more polar solvents like ethanol, the excited state (which is more polar than the ground state) is stabilized to a greater extent, leading to a lower energy transition and a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift).[12] This positive solvatochromism is a hallmark of ICT in push-pull molecules.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Weigh approximately 5-10 mg of 4-(Dimethylamino)chalcone and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition:

-

For ¹H NMR: Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans).

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) to its known value.

-

Analysis: Integrate the ¹H NMR peaks to determine proton ratios and measure coupling constants. Assign peaks in both ¹H and ¹³C spectra based on chemical shifts and multiplicity.

FTIR Spectroscopy Protocol (KBr Pellet)

-

Sample Preparation: Place ~1-2 mg of the solid 4-(Dimethylamino)chalcone sample and ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Grinding: Gently grind the two solids together with a pestle until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the fineness and homogeneity of the mixture.

-

Pellet Pressing: Transfer a small amount of the powder into a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background and Sample Scan: First, run a background scan with an empty sample compartment. Then, run the sample scan. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy Protocol

-

Stock Solution Preparation: Accurately weigh a small amount of 4-(Dimethylamino)chalcone to prepare a stock solution of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol).

-

Working Solution Preparation: Dilute the stock solution to a concentration that will give a maximum absorbance in the range of 0.5-1.5 AU (e.g., 10-20 µM).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Blanking: Fill a quartz cuvette with the pure solvent being used for the sample. Place it in the spectrophotometer and record a baseline (or "blank") spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette back into the instrument and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

Integrated Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis ensures a comprehensive and validated characterization of the target compound.

Caption: General workflow for spectroscopic characterization.

References

-

National Center for Biotechnology Information. (n.d.). 4-Dimethylaminochalcone. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation: synthesis, photophysical properties, and theoretical modelling. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Chloro-4-(dimethylamino)chalcone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of chalcone. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Dimethylamino-4'-methoxy-chalcone. Retrieved from [Link]

-

Bulgarian Academy of Sciences. (n.d.). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Dimethylamino-chalcone. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Dimethylaminochalcone. Retrieved from [Link]

-

Academia.edu. (n.d.). UV and fluorescence characteristics of chalcone, 4-methoxy- and 4-dimethylaminochalcones and its cyclic analogues: Effect of structure and solvent. Retrieved from [Link]

-

PubMed. (2024). Synthesis, spectroscopic characterization, and antibacterial activity of chalcone (2E)-1-(3'-aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one against multiresistant Staphylococcus aureus carrier of efflux pump mechanisms and β-lactamase. Retrieved from [Link]

-

Bulgarian Chemical Communications. (n.d.). UV-VIS ABSORPTION AND FLUORESCENT CHARACTERISTICS OF SOME SUBSTITUTED IN THE STYRYL FRAGMENT SYNTHETIC CHALCONES. Retrieved from [Link]

-

Bulgarian Chemical Communications. (n.d.). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Retrieved from [Link]

-

SpectraBase. (n.d.). Chalcone, 4-(dimethylamino)-2'-hydroxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and13C NMR spectra of 4,4′-substituted chalcones. Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II. Retrieved from [Link]

-

ResearchGate. (n.d.). UV and fluorescence characteristics of chalcone, 4-methoxy- and 4-dimethylaminochalcones and its cyclic analogues: Effect of structure and solvent | Request PDF. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental UV–vis spectra of synthesized chalcone derivatives 1–8. Retrieved from [Link]

-

UTAR Institutional Repository. (2022). synthesis and characterization of chalcone derivatives and their antioxidant activity. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Dimethylamino)-4'-nitrochalcone. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of (a) chalcone 1 and (b) chalcone 2. Retrieved from [Link]

-

YouTube. (2019). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. 4-(Dimethylamino)-trans-chalcone(22965-98-6) 1H NMR [m.chemicalbook.com]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Dimethylamino)-trans-chalcone(22965-98-6) 13C NMR [m.chemicalbook.com]

- 5. 4-Dimethylaminochalcone | C17H17NO | CID 5377268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. bcc.bas.bg [bcc.bas.bg]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (PDF) UV and fluorescence characteristics of chalcone, 4-methoxy- and 4-dimethylaminochalcones and its cyclic analogues: Effect of structure and solvent [academia.edu]

- 17. researchgate.net [researchgate.net]

Technical Guide: Biological & Photophysical Profiling of 4-(Dimethylamino)chalcone Derivatives

Executive Summary

The 4-(dimethylamino)chalcone (DMAC) scaffold represents a privileged structure in medicinal chemistry and bio-imaging. Unlike generic chalcones, the introduction of a strong electron-donating dimethylamino group at the para position of the B-ring creates a potent "push-pull" electronic system. This specific modification confers two distinct, high-value properties:

-

Intramolecular Charge Transfer (ICT): Enabling their use as solvatochromic fluorescent probes for sensing micro-environmental polarity (e.g., amyloid plaques, lipid membranes).

-

Tubulin Binding Affinity: Enhancing lipophilicity and steric fit within the colchicine binding site, leading to potent antimitotic activity in nanomolar ranges.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The bioactivity of DMACs is governed by the electronic communication between the electron-rich amine and the electron-deficient enone system.

The "Push-Pull" Mechanism

The dimethylamino group (

-

Planarity: Activity is maximized when the A and B rings are coplanar. Steric hindrance that twists the rings (e.g., bulky substituents at the

-position) often diminishes biological potency but may enhance fluorescence via Twisted Intramolecular Charge Transfer (TICT) states. -

Lipophilicity: The dimethylamino group significantly increases

compared to hydroxyl analogs, improving passive membrane permeability.

DOT Diagram: SAR & Electronic Flow

Figure 1: The electronic "push-pull" system of 4-(dimethylamino)chalcone driving both fluorescence and binding affinity.

Part 2: Oncology Applications (Tubulin Targeting)

The primary therapeutic application of DMAC derivatives lies in their ability to disrupt microtubule dynamics.

Mechanism of Action: Microtubule Destabilization

DMACs function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site located at the interface of

-

Binding: The chalcone binds to the

-tubulin subunit. -

Inhibition: This prevents the "curved-to-straight" conformational change necessary for tubulin polymerization.[1]

-

Arrest: Microtubules fail to form the mitotic spindle, triggering cell cycle arrest at the G2/M phase .[2]

-

Apoptosis: Prolonged arrest activates apoptotic pathways (caspase-3 activation).

Key Derivative: TUB091 is a prototype DMAC that has demonstrated vascular disrupting activity and nanomolar cytotoxicity against cancer cell lines [1].[1]

DOT Diagram: Antimitotic Signaling Pathway

Figure 2: Mechanism of action for DMAC-induced apoptosis via tubulin inhibition.

Part 3: Fluorescence & Bio-Imaging[3]

DMACs are "molecular rotors." Their fluorescence is highly sensitive to the viscosity and polarity of their environment, a property known as solvatochromism .

-

Mechanism: Upon excitation, the molecule can twist around the single bond connecting the dimethylamino group to the ring.

-

Polar Solvents (Water): The molecule enters a Twisted Intramolecular Charge Transfer (TICT) state, which is non-radiative (dark).

-

Non-Polar/Viscous Environments (Membranes/Proteins): The twisting is restricted or the TICT state is destabilized, forcing emission from the Locally Excited (LE) state (bright fluorescence).

-

-

Application: This makes DMACs excellent "turn-on" probes for detecting amyloid-beta plaques (Alzheimer's research) or imaging hydrophobic pockets in serum albumin [2].

Part 4: Experimental Protocol (Synthesis)

Method: Claisen-Schmidt Condensation Objective: Synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one.

Reagents

-

4-Dimethylaminobenzaldehyde (10 mmol)

-

Acetophenone (10 mmol)

-

Sodium Hydroxide (NaOH) 40% aq. solution

-

Ethanol (95%)

Step-by-Step Workflow

-

Solubilization: Dissolve 1.49 g of 4-dimethylaminobenzaldehyde and 1.20 g of acetophenone in 20 mL of ethanol in a round-bottom flask.

-

Catalysis: Add 2 mL of 40% NaOH dropwise while stirring magnetically at room temperature (

). -

Reaction: Stir for 4–6 hours. The solution will darken (yellow/orange) as the conjugated system forms. A precipitate typically forms.

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base).

-

Isolation: Filter the solid precipitate under vacuum.

-

Purification: Recrystallize from hot ethanol to yield bright orange/red crystals.

-

Validation:

-

Melting Point: Expect

. -

NMR: Look for trans-alkene coupling constants (

) in the 7.3–7.8 ppm region.

-

DOT Diagram: Synthesis Workflow

Figure 3: Claisen-Schmidt condensation workflow for high-purity DMAC synthesis.

Part 5: Quantitative Data Summary

The following table summarizes the biological activity of key DMAC derivatives compared to standard controls.

| Compound ID | Target / Cell Line | Activity ( | Mechanism | Ref |

| TUB091 | HUVEC (Endothelial) | Tubulin Inhibition | [1] | |

| TUB091 | HeLa (Cervical Cancer) | G2/M Arrest | [1] | |

| DMAC-6 | RAW 264.7 (Macrophages) | NO Synthase Inhibition | [3] | |

| Generic DMAC | S. aureus (Bacteria) | Membrane Disruption | [4] | |

| Combretastatin A4 | Tubulin (Control) | Colchicine Site Binding | [1] |

References

-

Antivascular and antitumor properties of the tubulin-binding chalcone TUB091. Oncotarget. (2016).[1] [Link]

-

Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. Molecules. (2021). [Link]

-

Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters. (2001). [Link]

-

Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Brazilian Journal of Biology. (2022). [Link]

Sources

Solvatochromic Dynamics of 4-(Dimethylamino)chalcone: A Technical Guide

Executive Summary

4-(Dimethylamino)chalcone (DMAC) represents a quintessential Donor-

Fundamental Mechanisms: The Physics of Solvatochromism

Electronic Structure and Charge Transfer

The solvatochromic behavior of DMAC is governed by its electronic architecture:

-

Electron Donor: The dimethylamino (

) group at the para position. -

-Bridge: The enone backbone (

-

Electron Acceptor: The carbonyl oxygen and the distal phenyl ring.

Upon photoexcitation (

Planar ICT vs. TICT States

The relaxation of the excited state involves a competition between two conformations:

-

Planar Intramolecular Charge Transfer (ICT): The molecule remains relatively planar, maximizing

-orbital overlap. This state is favored in non-polar or viscous solvents. -

Twisted Intramolecular Charge Transfer (TICT): In polar solvents, the dimethylamino group rotates (twists) relative to the phenyl ring. This twist decouples the donor and acceptor orbitals, stabilizing the charge-separated state but reducing the radiative rate constant.

The stabilization of the TICT state by polar solvents lowers the energy of the excited state, resulting in a pronounced bathochromic (red) shift in fluorescence emission.

Figure 1: Mechanistic pathway of excitation and relaxation in 4-(Dimethylamino)chalcone, illustrating the competition between Planar ICT and TICT states.

Solvatochromic Properties and Data[1][2][3][4][5][6]

Spectral Shifts

DMAC exhibits positive solvatochromism . As solvent polarity increases (e.g., from Hexane to DMSO), the energy gap between the ground and excited states decreases, causing absorption and emission maxima to shift to longer wavelengths.

-

Absorption: Moderate redshift (~20-30 nm range). The ground state is less polar, so solvent stabilization is weaker than in the excited state.

-

Emission: Dramatic redshift (~50-100 nm range). The highly polar excited state is strongly stabilized by polar solvents, significantly lowering the emission energy.

Quantitative Spectral Data

The following table summarizes representative spectral maxima for DMAC in solvents of varying polarity.

| Solvent | Polarity Index ( | Stokes Shift ( | ||

| Hexane | 0.009 | 390 | 460 | ~3,900 |

| Toluene | 0.099 | 402 | 485 | ~4,200 |

| Chloroform | 0.259 | 412 | 505 | ~4,400 |

| Acetone | 0.355 | 405 | 525 | ~5,600 |

| Ethanol | 0.654 | 425 | 540 | ~5,000* |

| DMSO | 0.444 | 418 | 555 | ~5,900 |

*Note: In protic solvents like ethanol, hydrogen bonding can specifically stabilize the lone pairs, occasionally disrupting the pure dipolar trend seen in aprotic solvents.

Lippert-Mataga Analysis

To quantify the change in dipole moment (

The Lippert-Mataga Equation:

Where:

- : Planck's constant

- : Speed of light

- : Onsager cavity radius (approx. 4-5 Å for chalcones)

- : Orientation polarizability, defined as $ \frac{\epsilon-1}{2\epsilon+1} - \frac{n^2-1}{2n^2+1} $

Interpretation: A linear plot with a steep positive slope confirms a large increase in dipole moment upon excitation, characteristic of ICT transitions. For DMAC,

Experimental Protocols

Synthesis of 4-(Dimethylamino)chalcone

Reaction Type: Claisen-Schmidt Aldol Condensation.

Reagents:

-

4-(Dimethylamino)benzaldehyde (10 mmol)

-

Acetophenone (10 mmol)

-

Sodium Hydroxide (NaOH) (40% aq. solution)

-

Ethanol (95%)

Protocol:

-

Dissolution: Dissolve 10 mmol of acetophenone and 10 mmol of 4-(dimethylamino)benzaldehyde in 20 mL of ethanol in a round-bottom flask.

-

Catalysis: Add 2 mL of 40% NaOH dropwise while stirring at room temperature.

-

Reaction: Stir the mixture for 3–4 hours. A yellow/orange precipitate will form.

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base).

-

Filtration: Collect the solid by vacuum filtration.[2]

-

Purification: Recrystallize from hot ethanol to obtain bright yellow/orange crystals.

-

Validation: Confirm structure via

H-NMR (characteristic doublet peaks for vinyl protons with

Solvatochromic Measurement Workflow

To ensure reproducibility, the following workflow must be strictly adhered to.

Figure 2: Experimental workflow for solvatochromic characterization. Note the evaporation step to prevent DMSO contamination in non-polar solvents.

Critical Control Points:

-

Concentration: Maintain

M to avoid aggregation or inner-filter effects. -

Solvent Purity: Use HPLC-grade or spectroscopic-grade solvents only. Traces of water in non-polar solvents can drastically skew emission data due to preferential solvation.

-

Excitation Wavelength: Excite at the absorption maximum (

) specific to each solvent, or use an isosbestic point if comparing intensities directly.

References

-

Kumari, R., et al. "Effect of solvent polarity on the photophysical properties of chalcone derivatives." RSC Advances, 2017. [Link]

-

Singh, P., et al. "Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues."[3] RSC Advances, 2024. [Link]

-

Al-Hassan, K. A., et al. "Excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate." Journal of the Chemical Society, Faraday Transactions 2, 1989. [Link]

-

Fonseca, R. D., et al. "Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives." Molecules, 2019. [Link]

-

Saha, S., et al. "Effect of Donor-Acceptor Coupling on TICT Dynamics in the Excited States of Two Dimethylamine Substituted Chalcones." The Journal of Physical Chemistry A, 2015. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation: synthesis, photophysical properties, and theoretical modelling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Technical Guide: 4-(Dimethylamino)chalcone as a Precursor for Heterocyclic Compounds

PART 1: Introduction & Strategic Significance

In the realm of medicinal chemistry and organic synthesis, 4-(dimethylamino)chalcone (DMAC) represents a "privileged scaffold." Unlike generic chalcones, the presence of the para-dimethylamino group introduces a strong electron-donating moiety (EDG) that fundamentally alters the molecule's electronic landscape.

This guide addresses the synthesis, reactivity, and heterocyclization of DMAC. For researchers, understanding DMAC is critical for two reasons:

-

Electronic Push-Pull System: The

- group acts as a strong donor, while the carbonyl acts as an acceptor. This creates a D- -

Versatile Electrophilicity: While the

-unsaturated ketone is the reactive core, the donor effect of the amine modulates the electrophilicity of the

PART 2: Synthesis of the Precursor (DMAC)

The synthesis of 4-(dimethylamino)chalcone relies on the Claisen-Schmidt condensation . This is an aldol condensation followed by dehydration.

Mechanism & Rationale

We utilize a base-catalyzed approach.[1][2][3][4][5] The base deprotonates the acetophenone to form an enolate, which attacks the benzaldehyde.

-

Critical Nuance: The 4-dimethylamino group on the aldehyde reduces the electrophilicity of the carbonyl carbon via resonance. Consequently, reaction times are often longer or require higher temperatures compared to 4-nitrobenzaldehyde.

Protocol 1: Standard Base-Catalyzed Synthesis

-

Reagents: 4-(Dimethylamino)benzaldehyde (10 mmol), Acetophenone (10 mmol), NaOH (40% aq), Ethanol (95%).

-

Equipment: Round-bottom flask, magnetic stirrer, ice bath.

Step-by-Step:

-

Solubilization: Dissolve 10 mmol of acetophenone and 10 mmol of 4-(dimethylamino)benzaldehyde in 15 mL of ethanol.

-

Catalysis: Add 5 mL of 40% NaOH dropwise while stirring vigorously at room temperature.

-

Note: A color change (often to deep yellow/orange) indicates the formation of the chalcone.

-

-

Reaction: Stir for 12–24 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1).

-

Checkpoint: The spot for the aldehyde (

) should disappear, replaced by the chalcone (

-

-

Workup: Pour the mixture into 100 mL of crushed ice/water containing 2 mL of HCl (to neutralize the base and assist precipitation).

-

Purification: Filter the yellow solid. Recrystallize from hot ethanol to yield bright yellow needles.

PART 3: Heterocyclization Pathways

The

Pathway A: Synthesis of Pyrazolines (5-Membered)

Pyrazolines are formed by the reaction of DMAC with hydrazines. This is a vital pathway for developing anti-inflammatory and antidepressant agents.

Reagents: Hydrazine hydrate (or Phenylhydrazine), Glacial Acetic Acid (Catalyst), Ethanol.[6]

Protocol:

-

Dissolve 1 mmol DMAC in 10 mL ethanol.

-

Add 2 mmol Hydrazine Hydrate (excess is required to drive equilibrium).

-

Add 5-10 drops of Glacial Acetic Acid.

-

Why Acid? The acid activates the carbonyl oxygen and catalyzes the dehydration step after the initial hydrazone formation.

-

-

Reflux for 6–8 hours.

-

Cool and pour into ice water. Filter the precipitate.[4][6][7]

Mechanism: The reaction proceeds via a 1,2-addition (forming a hydrazone intermediate) followed by a 5-endo-trig intramolecular Michael addition.

Pathway B: Synthesis of Isoxazoles (5-Membered)

Isoxazoles are synthesized using hydroxylamine. This reaction is sensitive to pH; basic conditions often favor the isoxazoline, which may require oxidative aromatization.

Reagents: Hydroxylamine hydrochloride, Sodium Acetate (or NaOH), Ethanol.

Protocol:

-

Mix 1 mmol DMAC and 1.5 mmol Hydroxylamine HCl in 15 mL ethanol.

-

Add 3 mmol Sodium Acetate (buffers the HCl released).

-

Reflux for 8–10 hours.

-

Observation: The formation of isoxazoline is often accompanied by a decrease in the intense color of the chalcone, as the conjugation is broken in the heterocyclic ring.

Pathway C: Synthesis of Pyrimidines (6-Membered)

Pyrimidines require a urea/thiourea/guanidine backbone. This reaction typically requires stronger basic conditions to generate the nucleophilic species from urea.

Reagents: Urea (or Thiourea), KOH (alcoholic), Ethanol.[8]

Protocol:

-

Dissolve 1 mmol DMAC and 1.5 mmol Urea in 10 mL ethanolic KOH (5%).

-

Reflux for 12–24 hours.

-

Technical Note: The

group decreases reactivity; microwave irradiation (150W, 10 min) can significantly accelerate this specific transformation compared to conventional heating.

-

-

Concentrate solvent and neutralize with dilute HCl to precipitate the pyrimidine.

PART 4: Visualization of Pathways & Mechanisms

The following diagrams illustrate the synthetic tree and the core mechanistic logic.

Diagram 1: The Synthetic Tree of DMAC

Caption: Divergent synthesis pathways from 4-(dimethylamino)chalcone to bioactive heterocycles.

Diagram 2: Mechanistic Flow (Pyrazoline Formation)[7]

Caption: Step-wise mechanism of pyrazoline formation via hydrazone intermediate.

PART 5: Data Summary & Applications

Experimental Yields & Conditions

The following table summarizes typical yields reported in literature for DMAC derivatives.

| Target Heterocycle | Reagent | Catalyst/Medium | Temp/Time | Typical Yield | Ref |

| Pyrazoline | Hydrazine Hydrate | Ethanol/AcOH | Reflux / 6h | 75-85% | [2, 5] |

| Isoxazole | Hydroxylamine HCl | Ethanol/NaOAc | Reflux / 8h | 60-75% | [1, 6] |

| Pyrimidine | Guanidine HCl | Ethanol/KOH | Reflux / 12h | 55-70% | [3, 4] |

| Pyrimidine | Thiourea | Ethanol/NaOH | Microwave / 5m | 80-90% | [4] |

Biological & Physical Properties[1][10][11][12][13]

-

Fluorescence (ICT): The 4-dimethylamino derivatives exhibit strong Intramolecular Charge Transfer. They are often used as fluorescent probes for sensing local polarity changes (solvatochromism) or detecting tubulin in cancer cells [7, 8].

-

Anticancer Activity: Pyrimidine derivatives of DMAC have shown significant cytotoxicity against HepG2 (liver cancer) cell lines, often targeting tubulin polymerization [8, 9].

References

-

BenchChem Technical Support. Synthesis of Isoxazoles from Chalcones: Protocols and Troubleshooting.1[9][10]

-

BenchChem Application Notes. Synthesis of Pyrazoline Derivatives from Chalcones.6[9][10][11]

-

Der Pharma Chemica. Synthesis and biological activities of some new pyrimidine derivatives from chalcones.12[9][10]

-

Asian Journal of Organic & Medicinal Chemistry. Microwave Assisted Synthesis of Pyrimidine Derivatives.7[9][10][11]

-

International Journal of Pharmacy and Biological Sciences. Synthesis and Evaluation of Pyrazoline Derivatives as Antibacterial Agents.13[9][10]

-

Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.5[7][9][10]

-

The Journal of Physical Chemistry C. Solvent Polarity Dependent Excited State Dynamics of 2′-Hydroxychalcone Derivatives.14[9][10][11]

-

PubMed / NIH. Characterization of the Fluorescence Properties of 4-Dialkylaminochalcones and Investigation of the Cytotoxic Mechanism.15[9][10]

-

Der Pharma Chemica. Anticancer and antimicrobial activity of methoxy amino chalcone derivatives.[16]16[9][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijert.org [ijert.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. m.youtube.com [m.youtube.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. jetir.org [jetir.org]

- 9. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. ijpbs.com [ijpbs.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Characterization of the Fluorescence Properties of 4-Dialkylaminochalcones and Investigation of the Cytotoxic Mechanism of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

Exploring the Antioxidant Potential of Synthetic Chalcones

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

Chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold in medicinal chemistry.[1][2][3][4] While naturally occurring chalcones (e.g., licochalcone) exhibit bioactivity, synthetic chalcones offer a unique advantage: the ability to fine-tune electronic and steric properties to maximize antioxidant efficacy.

This guide moves beyond basic literature reviews to provide a practical, laboratory-centric framework for designing, synthesizing, and validating synthetic chalcones. It distinguishes between direct radical scavenging (chemical assays) and indirect antioxidant modulation (cellular Nrf2 signaling), providing a comprehensive roadmap for therapeutic development.

Part 1: Structural Rationale & SAR Logic

The Pharmacophore

The antioxidant capacity of a synthetic chalcone relies on two distinct structural features working in tandem:

-

Direct Scavenging (The Phenolic B-Ring):

-

Mechanism: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

-

Design Rule: Introduction of Electron-Donating Groups (EDGs) such as hydroxyl (-OH) or methoxy (-OMe) groups, particularly on the B-ring. A para-hydroxyl group is often critical for stabilizing the resulting phenoxy radical via resonance.

-

-

Indirect Modulation (The

-Unsaturated Enone):-

Mechanism: Michael Addition.[5]

-

Design Rule: The central linker acts as a "soft" electrophile. It covalently modifies cysteine residues (specifically Cys151, Cys273, or Cys288) on the Keap1 protein, triggering the Nrf2 pathway.

-

Diagram: Structural Optimization Loop

The following diagram illustrates the iterative process of optimizing the chalcone scaffold.

Figure 1: Structural optimization logic for synthetic chalcones, balancing direct scavenging with intracellular signaling activation.

Part 2: Synthetic Methodology

The Claisen-Schmidt Condensation (Green Protocol)

While acid-catalyzed synthesis exists, base-catalyzed Claisen-Schmidt condensation in ethanol is preferred for its high yields, atom economy, and simplified workup.

Reagents

-

Acetophenone derivative (10 mmol)

-

Benzaldehyde derivative (10 mmol)

-

Sodium Hydroxide (NaOH) (40% aqueous solution)

-

Ethanol (95% or absolute)

-

HCl (1M, for neutralization)

Step-by-Step Protocol

-

Solubilization: Dissolve 10 mmol of the substituted acetophenone in 15 mL of ethanol in a round-bottom flask.

-

Activation: Add 10 mmol of the substituted benzaldehyde. Stir magnetically at room temperature (25°C).

-

Catalysis: Add 2 mL of 40% NaOH dropwise. Note: The solution often turns yellow/orange immediately, indicating enolate formation.

-

Reaction: Stir for 3–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (typically 7:3 or 8:2).

-

Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water containing 2-3 mL of 1M HCl. The chalcone will precipitate as a solid.

-

Purification: Filter the solid under vacuum. Wash with cold water (3x) to remove excess base. Recrystallize from hot ethanol.

Validation Check: A sharp melting point and a characteristic

Part 3: In Vitro Screening (Direct Scavenging)

The DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the gold standard for initial screening. It measures the reducing capacity of the synthetic compound.[6][7]

Protocol

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol (protect from light; solution should be deep purple).

-

Sample Dilution: Prepare serial dilutions of the synthetic chalcone in methanol (e.g., 10, 20, 40, 80, 160 µg/mL).

-

Reaction: In a 96-well plate, mix 100 µL of sample + 100 µL of DPPH solution.

-

Controls:

-

Blank: Methanol only.

-

Control: DPPH + Methanol (no compound).

-

Standard: Ascorbic Acid or Trolox.

-

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Read Absorbance (

) at 517 nm .

Calculation

Calculate the IC50 (concentration required to scavenge 50% of radicals) using non-linear regression.Comparison of Screening Assays

| Assay | Mechanism | Target Species | Relevance to Chalcones |

| DPPH | HAT / SET | Organic Nitrogen Radical | High: Best for lipophilic chalcones. |

| ABTS | SET | Cation Radical ( | Medium: Good for hydrophilic derivatives. |

| FRAP | SET (Metal Reduction) | High: Mimics metal chelation potential. |

Part 4: Cellular Mechanisms (Nrf2/Keap1 Pathway)

Synthetic chalcones exert their most potent physiological effects not by scavenging radicals directly, but by upregulating the host's endogenous antioxidant enzymes (HO-1, NQO1, SOD).

Mechanism of Action[3][4][8][9][10][11]

-

Entry: The lipophilic chalcone crosses the cell membrane.

-

Interaction: The electrophilic

-unsaturated ketone undergoes a Michael addition with cysteine thiols on Keap1 (Kelch-like ECH-associated protein 1).[8] -

Release: This conformational change prevents Keap1 from ubiquitinating Nrf2 .

-

Translocation: Stabilized Nrf2 translocates to the nucleus.[8]

-

Transcription: Nrf2 binds to the ARE (Antioxidant Response Element), driving the expression of Phase II detox enzymes.

Diagram: The Nrf2 Signaling Workflow

Figure 2: Mechanism of Nrf2 activation by synthetic chalcones via Keap1 inhibition.[9]

References

-

Tewari, A. K., et al. (2021). Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. Expert Review of Clinical Pharmacology. Retrieved from [Link]

-

Mulligan, C., et al. (2018). The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. Molecules (MDPI). Retrieved from [Link]

-

Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit Protocol. Retrieved from [Link]

-

Mahapatra, D. K., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. zen-bio.com [zen-bio.com]

- 7. Antioxidant and Anti-inflammatory Related Activities of Selected Synthetic Chalcones: Structure-Activity Relationship Studies Using Computational Tools | Scilit [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Anti-inflammatory Effects of 4-(Dimethylamino)chalcone

Abstract

This technical guide provides a comprehensive exploration of the anti-inflammatory properties of 4-(Dimethylamino)chalcone (DMAC), a synthetic chalcone derivative. We delve into the molecular mechanisms underpinning its biological activity, focusing on its modulatory effects on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols to facilitate further investigation into the therapeutic potential of DMAC.

Introduction: The Therapeutic Promise of Chalcones

Chalcones are a class of naturally occurring and synthetic compounds characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system. This unique chemical architecture imparts a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The ease of synthesis and the potential for diverse chemical modifications make chalcones an attractive scaffold for the development of novel therapeutic agents. 4-(Dimethylamino)chalcone (DMAC) has emerged as a compound of interest due to its demonstrated anti-inflammatory and antinociceptive effects. This guide will elucidate the current understanding of its mechanisms of action and provide practical methodologies for its investigation.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 4-(Dimethylamino)chalcone are multifaceted, involving the inhibition of key enzymes and the modulation of intracellular signaling cascades that orchestrate the inflammatory response.

Inhibition of Pro-inflammatory Enzymes and Mediators

DMAC has been shown to directly target enzymes that are critical for the production of inflammatory mediators. In vitro studies have demonstrated that DMAC can inhibit the activity of myeloperoxidase, an enzyme released by neutrophils that contributes to oxidative stress and tissue damage at sites of inflammation[1]. Furthermore, a derivative of DMAC, 4-Dimethylamino-2',5'-dimethoxychalcone, has shown potent dual inhibition of inducible nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2) production in RAW 264.7 macrophage cells, with IC50 values in the submicromolar range[2]. The overproduction of nitric oxide (NO) by iNOS and prostaglandins by cyclooxygenase-2 (COX-2) are hallmarks of chronic inflammation.

| Compound | Target | Cell Line | IC50 Value | Reference |

| 4-Dimethylamino-2',5'-dimethoxychalcone | Nitric Oxide (NO) Production | RAW 264.7 | Submicromolar | [2] |

| 4-Dimethylamino-2',5'-dimethoxychalcone | Prostaglandin E2 (PGE2) Production | RAW 264.7 | Submicromolar | [2] |

Table 1: Inhibitory activity of a 4-(Dimethylamino)chalcone derivative on pro-inflammatory mediators.

Modulation of Key Inflammatory Signaling Pathways

The inflammatory response is tightly regulated by a complex network of intracellular signaling pathways. Evidence suggests that chalcones, including DMAC, exert their anti-inflammatory effects by interfering with these cascades, primarily the NF-κB and MAPK pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Chalcones have been shown to inhibit NF-κB activation by preventing the degradation of IκBα[3].

The MAPK family, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular stimuli into cellular responses, including the production of inflammatory cytokines. The activation of JNK and p38 is strongly associated with inflammatory responses. Chalcone analogues have been demonstrated to significantly suppress the expression of iNOS and COX-2 through the NF-κB/JNK signaling pathway[4]. While direct evidence for DMAC's effect on MAPK phosphorylation is still emerging, the existing data on related chalcones suggest this is a probable mechanism of action.

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another critical signaling cascade in immunity and inflammation. While some chalcone derivatives have been identified as inhibitors of the JAK-STAT pathway, direct evidence for the effect of 4-(Dimethylamino)chalcone on this pathway is currently limited[5]. This represents a promising avenue for future research to fully elucidate the anti-inflammatory profile of DMAC.

Experimental Protocols for In Vitro Evaluation

To facilitate the investigation of 4-(Dimethylamino)chalcone's anti-inflammatory properties, we provide the following detailed, self-validating protocols for key in vitro assays.

Cell Culture and LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the basic procedure for inducing an inflammatory response in a commonly used macrophage cell line.

Sources

- 1. Pharmacological potential of 4-dimethylamino chalcone against acute and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chalcone-9: a novel inhibitor of the JAK-STAT pathway with potent anti-cancer effects in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Antimicrobial & Anti-Virulence Profile of 4-(Dimethylamino)chalcone

Executive Summary

This technical guide provides a rigorous analysis of 4-(Dimethylamino)chalcone, a specific derivative of the 1,3-diphenyl-2-propene-1-one scaffold. Unlike broad-spectrum antibiotics that function primarily through bactericidal action, this compound represents a class of anti-virulence agents and resistance modulators . While its direct Minimum Inhibitory Concentration (MIC) against wild-type strains can be moderate, its true utility lies in inhibiting bacterial virulence factors (specifically Sortase A) and modulating efflux pumps (NorA) in resistant phenotypes like MRSA.

Part 1: Chemical Basis & Synthesis

The 4-(Dimethylamino)chalcone molecule features an

Protocol 1: Claisen-Schmidt Condensation

The most robust synthesis method is the base-catalyzed Claisen-Schmidt condensation.[1] This pathway ensures high yields and stereoselectivity for the thermodynamically stable trans-(E)-isomer.

Reagents:

-

4-Dimethylaminobenzaldehyde (10 mmol)

-

Acetophenone (10 mmol)

-

Ethanol (95%, 20 mL)

-

Sodium Hydroxide (NaOH, 40% aq. solution, 5 mL)

Step-by-Step Methodology:

-

Solubilization: Dissolve 10 mmol of acetophenone and 10 mmol of 4-dimethylaminobenzaldehyde in 20 mL of ethanol in a round-bottom flask.

-

Catalysis: Add 5 mL of 40% NaOH dropwise while stirring magnetically at room temperature (25°C).

-

Reaction: Stir for 12–24 hours. The mixture will likely turn deep yellow/orange due to the extended conjugation of the formed chalcone.

-

Precipitation: Pour the reaction mixture into crushed ice (approx. 100g) and acidify slightly with dilute HCl (to neutralize excess base) until a precipitate forms.

-

Purification: Filter the solid under vacuum. Recrystallize from hot ethanol to obtain pure yellow crystals.

-

Validation: Verify structure via melting point (approx. 114°C) and

H-NMR (look for doublet signals of alkene protons with

Visualization: Synthesis Workflow

Caption: Workflow for the base-catalyzed Claisen-Schmidt synthesis of 4-(Dimethylamino)chalcone.

Part 2: Antimicrobial Efficacy & Data Analysis

It is critical to interpret the activity of 4-(Dimethylamino)chalcone correctly. Data indicates it acts more as a virulence inhibitor than a potent bactericide.

Quantitative Profile (MIC vs. IC50)

The following table summarizes the activity spectrum. Note the disparity between the high concentration required to kill bacteria (MIC) versus the low concentration required to disarm them (IC50 for Sortase A).

| Organism | Strain Type | Metric | Value | Interpretation |

| S. aureus | SA1199B (MDR) | MIC | >500 µg/mL | Weak direct bactericidal activity [1].[2] |

| S. aureus | USA300 (MRSA) | IC50 (SrtA) | ~50 µM | Potent inhibition of Sortase A virulence factor [2].[3][4] |

| E. coli | ATCC 25922 | MIC | 250–500 µg/mL | Moderate/Weak activity due to Gram-neg outer membrane. |

| S. aureus | SA1199B | Synergism | 4x Reduction | Reduces MIC of Ciprofloxacin when used in combo [1]. |

Key Insight: The dimethylamino group enhances lipophilicity, aiding membrane interaction, but the molecule is most effective when used to potentiate other antibiotics or inhibit biofilm formation rather than as a standalone sterilizing agent.

Part 3: Mechanism of Action (MOA)

The therapeutic value of 4-(Dimethylamino)chalcone stems from two specific molecular interactions.

Sortase A (SrtA) Inhibition (Anti-Virulence)

Sortase A is a transpeptidase enzyme that anchors surface proteins (virulence factors) to the cell wall of Gram-positive bacteria.[3][5]

-

Mechanism: The

-unsaturated ketone of the chalcone acts as a Michael acceptor . -

Reaction: The active site cysteine residue (Cys184 in S. aureus) of Sortase A performs a nucleophilic attack on the

-carbon of the chalcone. -

Result: This forms a covalent adduct, irreversibly inhibiting the enzyme.[4] The bacteria remain alive but cannot anchor virulence factors (like Protein A) or form biofilms effectively.

Efflux Pump Inhibition (Resistance Modulation)

In resistant strains (e.g., S. aureus SA1199B), the NorA efflux pump expels fluoroquinolones. 4-(Dimethylamino)chalcone binds to the NorA pump, physically blocking the channel or competing for the binding site, thereby restoring the intracellular concentration of antibiotics like ciprofloxacin [1].

Visualization: Molecular Pathway

Caption: Dual mechanism of action: Irreversible inhibition of Sortase A and blockage of NorA efflux pumps.

Part 4: Experimental Protocols

Protocol 2: Broth Microdilution (MIC Determination)

To ensure reproducibility, follow CLSI guidelines.

-

Preparation: Dissolve the chalcone in DMSO (stock 10 mg/mL).

-

Dilution: Create serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 1024 µg/mL down to 2 µg/mL.

-

Inoculum: Adjust bacterial culture (S. aureus or E. coli) to

CFU/mL. -

Incubation: Add inoculum to wells. Incubate at 37°C for 18–24 hours.

-

Readout: Add 30 µL of Resazurin (0.01%) solution. Incubate for 2 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of resazurin).

-

Self-Validation: Include a DMSO control (max 1% v/v) to ensure the solvent is not toxic to the bacteria.

-

Protocol 3: Sortase A Inhibition Assay (FRET-based)

This assay confirms the anti-virulence mechanism, distinguishing it from general toxicity.

-

Reagents: Recombinant SrtA enzyme and a fluorogenic peptide substrate (e.g., Dabcyl-LPETG-Edans).

-

Reaction: Mix SrtA, chalcone (varying concentrations), and reaction buffer (Tris-HCl, CaCl

). -

Initiation: Add the peptide substrate.

-

Measurement: Monitor fluorescence increase (cleavage of the quencher) at Ex/Em 350/495 nm.

-

Calculation: Plot % Inhibition vs. Concentration to determine IC50.

Part 5: Structure-Activity Relationship (SAR)

The 4-dimethylamino group is pivotal for the specific activity profile of this chalcone:

-

Electronic Effect: The N(CH

) -

Lipophilicity: The methyl groups increase logP, enhancing penetration through the peptidoglycan layer of Gram-positives and the outer membrane of Gram-negatives.

-

Selectivity: Unlike halogenated chalcones (which are often more cytotoxic), the amino-chalcone derivatives often show better safety profiles in mammalian cells while retaining efflux pump inhibitory capacity.

References

-

Evaluation of the Activity of Amino Chalcone Against Staphylococcus Strains Harboring Efflux Pumps. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Chalcone Attenuates Staphylococcus aureus Virulence by Targeting Sortase A and Alpha-Hemolysin. Source: Frontiers in Microbiology / NIH. URL:[Link]

-

Molecular basis of Streptococcus mutans sortase A inhibition by the flavonoid natural product trans-chalcone. Source: Chemical Communications (RSC). URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chalcone Attenuates Staphylococcus aureus Virulence by Targeting Sortase A and Alpha-Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular basis of Streptococcus mutans sortase A inhibition by the flavonoid natural product trans -chalcone - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC01816A [pubs.rsc.org]

Engineering Intramolecular Charge Transfer (ICT) in Chalcone Analogues

A Technical Guide to Synthesis, Tuning, and Application

Executive Summary

Chalcone analogues (1,3-diphenyl-2-propene-1-one derivatives) represent a privileged scaffold in organic photonics and medicinal chemistry due to their highly tunable Donor-

This document details the mechanistic competition between Planar ICT and Twisted Intramolecular Charge Transfer (TICT), provides a self-validating synthesis protocol, and outlines the solvatochromic and computational methods required for rigorous characterization.

Mechanistic Architecture: The D- -A Framework

The fundamental photophysics of chalcones rely on the charge redistribution upon photoexcitation. In a typical D-

The Battle of States: Planar ICT vs. TICT

Upon excitation to the Frank-Condon state (

-

Planar ICT: The molecule maintains a relatively planar conformation, maximizing

-conjugation. This state is highly emissive. -

Twisted ICT (TICT): The donor moiety (e.g., dimethylamino group) or the single bond adjacent to the carbonyl rotates ~90°. This breaks conjugation, stabilizes the charge separation significantly in polar solvents, and often leads to non-radiative decay (fluorescence quenching).

Key Insight: For viscosity sensing applications (molecular rotors), the TICT state is desirable as its formation is inhibited by viscous environments, leading to fluorescence enhancement. For bright imaging probes, the TICT state must be suppressed via structural rigidification.

Mechanistic Pathway Diagram

The following diagram illustrates the energy landscape and structural evolution of an excited chalcone analogue.

Figure 1: Energy landscape showing the bifurcation between emissive Planar ICT and non-emissive TICT states.

Rational Design & Synthesis Protocol

To maximize ICT efficiency, strong electron donors (e.g.,

Protocol: Optimized Claisen-Schmidt Condensation

This base-catalyzed aldol condensation is the industry standard for chalcone synthesis. The following protocol includes checkpoints for self-validation.

Reagents:

-

Substituted Acetophenone (1.0 eq)

-

Substituted Benzaldehyde (1.0 eq)

-

Ethanol (EtOH) or Methanol (MeOH) [Solvent]

-

40% w/v NaOH or KOH (aq) [Catalyst]

Step-by-Step Workflow:

-

Solubilization: Dissolve 5 mmol of acetophenone and 5 mmol of benzaldehyde in 15 mL of EtOH in a round-bottom flask.

-

Checkpoint: Ensure complete dissolution. If starting materials are insoluble, add minimal THF.

-

-

Catalysis: Add 2 mL of 40% NaOH dropwise while stirring at 0°C (ice bath).

-

Mechanistic Note: Low temperature prevents side reactions (Cannizzaro) and polymerization.

-

-

Reaction: Allow the mixture to warm to room temperature. Stir for 6–12 hours.

-

Monitoring: Use TLC (Hexane:EtOAc 4:1). The product will typically be less polar (higher

) than the aldehyde but more polar than the ketone if hydroxy-substituted.

-

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of 1M HCl (to neutralize base).

-

Observation: A yellow/orange precipitate indicates the formation of the conjugated enone system.

-

-

Purification: Filter the solid. Recrystallize from hot EtOH.

-

Validation: Purity is confirmed via melting point (sharp range < 2°C) and

H-NMR (characteristic doublet signals for

-

Figure 2: Workflow for the Claisen-Schmidt condensation targeting trans-chalcones.

Spectroscopic Characterization & Validation

Solvatochromic Shift Analysis

ICT characteristics are validated by observing the shift in emission maxima (

Protocol:

-

Prepare

M solutions of the chalcone in solvents of varying polarity: Toluene, Chloroform, THF, Ethanol, DMSO. -

Data Analysis: Plot the Stokes shift (

) against the Lippert-Mataga orientation polarizability (

Where:

-

and

-

A linear slope confirms ICT nature. A non-linear deviation in protic solvents indicates Hydrogen Bonding interactions (Specific Solute-Solvent interaction).

Table 1: Representative Solvatochromic Data for a D-

| Solvent | Polarity Index ( | Stokes Shift ( | Observation | ||

| Toluene | 0.099 | 380 | 450 | 4093 | Strong LE emission |

| CHCl | 0.259 | 388 | 485 | 5156 | Onset of ICT |

| DMSO | 0.444 | 405 | 560 | 6834 | Stabilized ICT (Red Shift) |

Computational Validation (DFT)

To corroborate experimental findings, Density Functional Theory (DFT) is required to visualize the Frontier Molecular Orbitals (FMOs).

Standard Computational Protocol:

-

Geometry Optimization: B3LYP/6-311G(d,p) in vacuum and solvent (PCM model).

-

TD-DFT: Calculate vertical excitation energies (n=6 states).

-

Analysis:

-

HOMO: Should be located on the Donor ring.

-

LUMO: Should be located on the Enone/Acceptor ring.

- (Gap): Correlates with the hardness/softness and reactivity.

-

Applications in Bio-Imaging[3][4][7][8][9]

Viscosity Sensing (Molecular Rotors)

Chalcone analogues with a freely rotating donor group (e.g., dimethylamine) act as molecular rotors. In low viscosity, the TICT state dominates (quenching). In high viscosity (e.g., cellular membranes, lysosomes), rotation is restricted, restoring Planar ICT emission.

-

Target: Lysosomal viscosity changes (linked to autophagy).

-

Mechanism: Restriction of intramolecular rotation (RIR).

Ratiometric Polarity Probes

By utilizing the dual-emission properties (Locally Excited state vs. ICT state), chalcones can serve as self-calibrating ratiometric probes for cellular polarity.

References

-

Mechanism of ICT/TICT: Effect of Donor-Acceptor Coupling on TICT Dynamics in the Excited States of Two Dimethylamine Substituted Chalcones. National Institutes of Health (NIH). Link

-

Synthesis & Structural Tuning: Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation. Royal Society of Chemistry (RSC). Link

-

Solvatochromism Applications: Tailoring the positive and negative solvatochromism for chalcone analogues to detect heterozygous protein co-aggregation. Royal Society of Chemistry (RSC). Link

-

DFT Methodologies: Recent advances in the antioxidant activity and mechanisms of chalcone derivatives: a computational review. National Institutes of Health (NIH). Link

-

Bio-Imaging Applications: Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways. MDPI Molecules. Link

Sources

- 1. Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation: synthesis, photophysical properties, and theoretical modelling | CoLab [colab.ws]